5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This scaffold is substituted with a 3-(4-bromophenyl)-1,2,4-oxadiazole moiety via a methyl linker and a 4-methylphenyl group at position 2.
Pyrazolo-pyrazinone derivatives are recognized for their pharmacological versatility, including antimicrobial, anticancer, and kinase-inhibitory activities. The incorporation of 1,2,4-oxadiazole, a bioisostere for ester or amide groups, improves metabolic stability and bioavailability, making this compound a candidate for therapeutic development .
Propriétés
IUPAC Name |
5-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN5O2/c1-14-2-4-15(5-3-14)18-12-19-22(29)27(10-11-28(19)25-18)13-20-24-21(26-30-20)16-6-8-17(23)9-7-16/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWAHSKZTWQAGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
AKOS021699528, also known as F3382-3542, VU0614696-1, SR-01000919163, 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one, or SR-01000919163-1, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1). VDAC1 is a key player in the regulation of mitochondrial function and apoptosis.
Mode of Action
AKOS021699528 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis. This interaction prevents the elevation of intracellular calcium concentration associated with apoptosis induction, and thus calcium accumulation by the mitochondria.
Biochemical Pathways
The primary biochemical pathway affected by AKOS021699528 is the mitochondrial apoptosis pathway. By inhibiting VDAC1, AKOS021699528 prevents the release of cytochrome c from the mitochondria, a key event in the initiation of apoptosis. This action has downstream effects on the caspase cascade, ultimately preventing cell death.
Result of Action
The primary molecular effect of AKOS021699528 is the inhibition of VDAC1 oligomerization and apoptosis. At the cellular level, this results in the prevention of cell death, particularly in conditions where apoptosis is induced. This could potentially have therapeutic implications in diseases characterized by excessive cell death, such as neurodegenerative disorders.
Activité Biologique
The compound 5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (C23H26BrN5O2) is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and pharmacological effects.
Synthesis and Structural Characteristics
The compound was synthesized through the reaction of specific precursors involving 4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine and 3-(3-nitrophenyl)-5-chloromethyl-1,2,4-oxadiazole. The resulting structure exhibits intramolecular C—HN and intermolecular N—HO and C—HO hydrogen bonds in its crystal form .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to the one in focus. For instance, derivatives of oxadiazole have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often indicate their potency:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6d | HepG2 | 13.004 |
| 6e | HepG2 | 28.399 |
In this context, compounds with electron-donating groups exhibited enhanced anti-proliferative activity compared to those with electron-withdrawing groups .
The mechanism through which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. The presence of bromine in the structure may enhance the lipophilicity and biological activity by facilitating cellular uptake and interaction with target proteins.
In Vitro Studies
In vitro studies have demonstrated that derivatives containing oxadiazole moieties can inhibit key enzymes involved in cancer cell metabolism. For example, Mannich bases derived from similar structures have been shown to possess significant cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. The structure-activity relationship indicates that modifications on the phenyl ring can significantly affect biological outcomes .
Antibacterial Activity
Compounds featuring oxadiazole structures have also been evaluated for antibacterial properties. A review of literature indicates that these compounds can inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
Enzyme Inhibition
Enzyme inhibition studies reveal that certain derivatives can act as potent inhibitors of acetylcholinesterase (AChE) and urease. The inhibition constants (IC50) for these activities are crucial for assessing their therapeutic viability:
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Example A | 2.14 |
| Urease | Example B | 6.28 |
These findings suggest that the compound could serve dual roles in both antimicrobial and anticancer therapies .
Case Study 1: Anticancer Efficacy
In a recent study, a series of oxadiazole derivatives were tested against HepG2 cells. The results indicated that modifications in substituents significantly influenced their anticancer efficacy. Notably, compounds with methyl groups showed enhanced activity compared to their bromo-substituted counterparts.
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of related oxadiazole compounds against AChE and urease. The study concluded that these compounds could be developed into lead candidates for treating conditions related to enzyme dysregulation.
Applications De Recherche Scientifique
Medicinal Chemistry
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrazine compounds exhibit significant antitumor properties. The target compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve the modulation of specific signaling pathways. For instance, research has demonstrated that similar compounds can induce apoptosis in various cancer cell lines, suggesting that the target compound could be a valuable candidate for further development in cancer therapeutics .
Antimicrobial Properties
The incorporation of the oxadiazole moiety in the structure of the target compound is known to enhance its antimicrobial activity. Compounds with similar frameworks have been reported to exhibit potent activity against a range of bacterial and fungal pathogens. This suggests that the target compound may also possess significant antimicrobial properties, warranting further investigation into its efficacy against resistant strains .
Anti-inflammatory Effects
Studies have indicated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The target compound's ability to modulate inflammatory responses could make it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Material Science
Organic Electronics
The unique electronic properties of compounds containing oxadiazole and pyrazole units make them suitable for applications in organic electronics. Research has shown that these compounds can be utilized as hole transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The target compound's structural characteristics may enhance charge mobility and stability in these devices .
Polymer Blends
In material science, the target compound can be explored as an additive in polymer blends to improve thermal stability and mechanical properties. Its incorporation into polymer matrices could lead to enhanced performance in various applications, including coatings and packaging materials .
Biochemical Applications
Fluorescent Probes
The structural features of the target compound suggest potential use as a fluorescent probe in biochemical assays. Its ability to selectively bind to certain biomolecules could facilitate cellular imaging and tracking in live-cell experiments .
Drug Delivery Systems
The design of drug delivery systems utilizing the target compound is another promising application. By conjugating it with nanoparticles or liposomes, researchers can enhance the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment .
Case Studies
Comparaison Avec Des Composés Similaires
Pyrazolo[1,5-a]Pyrimidine Derivatives
The compound 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () shares a pyrazolo-fused heterocycle but replaces the pyrazinone ring with a pyrimidine. This modification alters electron distribution, enhancing antitrypanosomal and antischistosomal activities. The trifluoromethyl group increases lipophilicity, contrasting with the bromophenyl group in the target compound, which may prioritize halogen bonding .
Pyrazolo[1,5-c][1,3]Benzoxazine Derivatives
Compounds like 5-(4-bromophenyl)-9-chloro-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine () feature a benzoxazine ring fused to the pyrazole.
Substituent Modifications
Oxadiazole Substituents
- 5-{[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]methyl}-2-(4-Ethylphenyl)-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One (): Replacing the 4-methylphenyl with 4-ethylphenyl increases steric bulk and lipophilicity (molecular weight: 476.3 vs. 462.3 for the target compound). This may enhance membrane permeability but reduce aqueous solubility .
Halogenated Aromatic Groups
- 4-Bromo-5-(Bromomethyl)-2-(4'-Chlorophenyl)-1-Methyl-1,2-Dihydro-3H-Pyrazol-3-One (): This pyrazolone derivative contains bromine and chlorine atoms, which may engage in halogen bonding. However, the absence of the oxadiazole ring limits its metabolic stability compared to the target compound .
Physicochemical Properties
The hydroxymethyl derivative’s lower LogP aligns with improved aqueous compatibility .
Méthodes De Préparation
Preparation of 3-(4-Bromophenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid
The oxadiazole ring is synthesized via cyclization of amidoxime precursors. A mixture of 4-bromobenzonitrile (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in ethanol is refluxed at 80°C for 6 hours to form the amidoxime intermediate. Subsequent reaction with ethyl chlorooxoacetate (1.1 eq) in the presence of triethylamine (2.0 eq) at 0–5°C yields 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid (87% yield).
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C (cyclization) |
| Solvent | Ethanol |
| Catalyst | Triethylamine |
| Yield | 87% |
Synthesis of 2-(4-Methylphenyl)Pyrazolo[1,5-a]Pyrazin-4-One
The pyrazolo[1,5-a]pyrazinone core is constructed via a one-pot three-step protocol:
-
Amide Formation : Pyrazole-3-carboxylic acid (1.0 eq) reacts with 4-methylbenzylamine (1.1 eq) using HATU as a coupling agent in DMF.
-
Cyclization : The intermediate undergoes base-mediated cyclization (K₂CO₃, DMSO, 120°C, 4 h).
-
Oxidation : DDQ in dichloromethane oxidizes the product to the final pyrazinone (78% overall yield).
Coupling of Oxadiazole and Pyrazinone Moieties
Methylene Bridge Formation
The oxadiazole and pyrazinone units are linked via a Mannich reaction. 3-(4-Bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq) is reduced to its alcohol derivative using LiAlH₄ in THF, followed by bromination with PBr₃ (90% yield). The resulting bromide reacts with 2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one (1.0 eq) in the presence of NaH (1.5 eq) in DMF at 60°C for 12 hours.
Optimized Conditions:
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 12 hours | 25 minutes |
| Temperature | 60°C | 100°C |
| Yield | 68% | 89% |
| Energy Consumption | High | Reduced by 40% |
Microwave irradiation significantly enhances reaction efficiency, as demonstrated in analogous oxadiazole coupling reactions.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
To address scalability, a continuous flow system is employed for the coupling step:
-
Reactor Type : Tubular reactor with static mixers.
-
Residence Time : 8 minutes at 120°C.
-
Throughput : 1.2 kg/hour with 92% purity.
Purification Techniques
Crystallization from a 7:3 v/v ethyl acetate/hexane mixture achieves >99% purity. Chromatography is avoided due to cost constraints in large-scale production.
Comparative Analysis of Synthesis Routes
Mechanistic Insights and Side Reactions
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while THF results in incomplete conversion (≤55%).
Yield Optimization Strategies
Catalytic Enhancements
Adding 5 mol% tetrabutylammonium iodide (TBAI) accelerates the coupling reaction, reducing microwave time to 18 minutes with 94% yield.
Temperature Gradients
A staged temperature profile (80°C → 100°C → 60°C) minimizes thermal degradation while ensuring complete conversion.
Analytical Characterization
Critical quality control parameters include:
-
HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O)
-
Melting Point : 214–216°C (DSC)
-
1H NMR : δ 8.21 (s, 1H, pyrazinone CH), 7.89 (d, J = 8.4 Hz, 2H, Br-C₆H₄), 4.72 (s, 2H, CH₂)
Recent Advancements (2023–2025)
Q & A
Q. What experimental designs assess environmental persistence and ecotoxicology?
- Methodology :
- Conduct OECD 301 biodegradation tests in simulated freshwater/sediment systems.
- Evaluate bioaccumulation in Daphnia magna via LC-MS/MS, referencing long-term ecological risk frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
